molecular formula C32H30O2S3 B2713039 1-(4-Methylphenyl)-3-({4-[(4-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone CAS No. 882748-82-5

1-(4-Methylphenyl)-3-({4-[(4-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone

Cat. No. B2713039
CAS RN: 882748-82-5
M. Wt: 542.77
InChI Key: ZNTATQAIIXLCTK-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-3-({4-[(4-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone is a useful research compound. Its molecular formula is C32H30O2S3 and its molecular weight is 542.77. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylphenyl)-3-({4-[(4-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylphenyl)-3-({4-[(4-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

  • Sulfur-Based Catalysts : Sulfur-containing compounds like sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester have been employed as recyclable catalysts for condensation reactions, showing high efficiency and reusability in the synthesis of complex organic molecules, such as 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones), with yields ranging from 74-90% (Tayebi et al., 2011).

Material Science

  • High Refractive Index Materials : Research on thiophenyl-substituted benzidines, such as 2,2′-Bis(thiophenyl)benzidine, has led to the development of transparent polyimides with high refractive indices and small birefringence. These materials exhibit good thermomechanical stabilities, making them suitable for optical applications (Tapaswi et al., 2015).

Synthesis of Bioactive Compounds

  • Chiral Synthesis : Utilizing microbial reductases for the biotransformation of ketosulfides has been demonstrated to efficiently produce chiral sulfoxides, such as (S)-3-chloro-1-phenyl-1-propanol, with high enantioselectivity. This process is crucial for synthesizing key intermediates in the manufacture of antidepressant drugs (Choi et al., 2010).

Advanced Synthesis Techniques

  • Stereoselective Oxirane Formation : The stereoselective formation of oxetanes and oxiranes from sulfur-containing precursors showcases the versatility of these compounds in creating complex, chiral structures. This includes transformations under varying conditions to yield fluorinated chirons, highlighting the role of sulfur compounds in facilitating intricate chemical reactions (Arnone et al., 1995).

properties

IUPAC Name

1-(4-methylphenyl)-3-[4-[4-[3-(4-methylphenyl)-3-oxopropyl]sulfanylphenyl]sulfanylphenyl]sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30O2S3/c1-23-3-7-25(8-4-23)31(33)19-21-35-27-11-15-29(16-12-27)37-30-17-13-28(14-18-30)36-22-20-32(34)26-9-5-24(2)6-10-26/h3-18H,19-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTATQAIIXLCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)SC3=CC=C(C=C3)SCCC(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-({4-[(4-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone

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